Azido-PEG9-CH2COOH

PROTAC linker optimization structure-activity relationship

Azido-PEG9-CH2COOH (N3-PEG9-CH2COOH; C20H39N3O11; MW 497.52) is a heterobifunctional polyethylene glycol (PEG) derivative containing a terminal azide group for click chemistry and a terminal carboxylic acid for amide coupling, separated by a monodisperse 9-unit PEG spacer. The azide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with alkynes, DBCO, or BCN moieties, while the carboxylic acid reacts with primary amines via EDC or DCC activation to form stable amide bonds.

Molecular Formula C20H39N3O11
Molecular Weight 497.5 g/mol
Cat. No. B11929807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG9-CH2COOH
Molecular FormulaC20H39N3O11
Molecular Weight497.5 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O)N=[N+]=[N-]
InChIInChI=1S/C20H39N3O11/c21-23-22-1-2-26-3-4-27-5-6-28-7-8-29-9-10-30-11-12-31-13-14-32-15-16-33-17-18-34-19-20(24)25/h1-19H2,(H,24,25)
InChIKeyBHKLKNWRGIHSJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Azido-PEG9-CH2COOH: A Heterobifunctional PEG9 Linker for Click Chemistry and Bioconjugation


Azido-PEG9-CH2COOH (N3-PEG9-CH2COOH; C20H39N3O11; MW 497.52) is a heterobifunctional polyethylene glycol (PEG) derivative containing a terminal azide group for click chemistry and a terminal carboxylic acid for amide coupling, separated by a monodisperse 9-unit PEG spacer . The azide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with alkynes, DBCO, or BCN moieties, while the carboxylic acid reacts with primary amines via EDC or DCC activation to form stable amide bonds . The PEG9 spacer confers aqueous solubility and biocompatibility, making this compound a standard building block in the synthesis of PROTACs (proteolysis-targeting chimeras) and antibody-drug conjugates (ADCs) [1].

Why Azido-PEG9-CH2COOH Cannot Be Simply Replaced with Other Azido-PEG-Acid Linkers


Azido-PEG-acid linkers share core functional groups but are not functionally interchangeable. The PEG chain length (n = 2, 3, 4, 5, 9) governs the physical separation between conjugated moieties and directly influences conjugate solubility, linker flexibility, and intramolecular ternary complex formation efficiency in PROTAC applications [1]. Systematic variation of PEG chain length in PROTAC constructs has been shown to alter target protein degradation efficiency, as linker length affects the spatial orientation and proximity required for effective E3 ligase recruitment and ubiquitination [2]. Substituting Azido-PEG9-CH2COOH with a shorter-chain analog (e.g., PEG2-CH2COOH or PEG3-CH2COOH) reduces aqueous solubility of the final conjugate and alters the conformational landscape accessible to the bifunctional molecule [3]. The quantitative differences in solubility and linker reach documented below demonstrate why procurement decisions must be based on specific PEG chain length requirements rather than functional group class alone.

Quantitative Evidence Guide: Azido-PEG9-CH2COOH vs. Comparable Azido-PEGn-Acid Linkers


PEG9 Chain Length Provides 9-Ethylene Oxide Spacer vs. 2–5 Units in Common Analogs

Azido-PEG9-CH2COOH contains nine ethylene oxide repeat units (n=9), providing a significantly longer spacer than commonly used short-chain analogs. This length difference is quantifiable and directly impacts the reachable distance between click-conjugated and amide-coupled moieties . The PEG9 spacer enables positioning of warhead ligands at distances that shorter linkers cannot achieve without inducing strain or altering binding geometry [1].

PROTAC linker optimization structure-activity relationship

Molecular Weight of 497.52 g/mol Enables Extended Spatial Separation for Bifunctional Conjugates

The molecular weight of Azido-PEG9-CH2COOH (497.52 g/mol) is substantially higher than shorter-chain azido-PEG-acid analogs, reflecting the extended PEG9 spacer . This molecular weight difference directly translates to increased hydrodynamic radius and linker reach when incorporated into bifunctional molecules [1].

ADC linker drug delivery conjugate design

DMSO Solubility ≥100 mg/mL for PEG9-acid Class Supports Formulation Flexibility

The PEG9-acid class, including Azido-PEG9-CH2COOH, exhibits high solubility in DMSO (≥100 mg/mL), a critical parameter for preparing concentrated stock solutions for in vitro assays and conjugation reactions . The extended PEG9 chain contributes to this enhanced solubility profile compared to shorter PEG analogs, which may show reduced solubility in organic solvent systems due to lower overall PEG content .

solubility formulation in vitro assay

Carboxylic Acid Terminal Group Enables Stable Amide Bond Formation vs. Reversible Interactions of Alternative End Groups

Azido-PEG9-CH2COOH features a terminal carboxylic acid that reacts with primary amines via EDC or DCC activation to form a stable, non-cleavable amide bond . In contrast, azido-PEG9 derivatives with alternative terminal groups such as NHS ester (which hydrolyzes in aqueous media) or amine (which requires carboxyl-containing partners) offer different stability profiles and conjugation kinetics .

amide coupling bioconjugation irreversible linkage

Optimal Application Scenarios for Azido-PEG9-CH2COOH Based on Differentiated Properties


PROTAC Development Requiring Extended Linker Reach

In PROTAC synthesis where ternary complex formation requires bridging distances >20 Å between target protein and E3 ligase binding sites, Azido-PEG9-CH2COOH provides the extended PEG9 spacer (9 ethylene oxide units) essential for achieving productive degradation [1]. The carboxylic acid enables coupling to amine-containing warhead ligands, while the azide enables click conjugation to alkyne-modified E3 ligase ligands, establishing the bifunctional architecture necessary for ubiquitin-proteasome recruitment [2].

Antibody-Drug Conjugate Synthesis with Solubility Optimization Requirements

For ADC constructs where payload hydrophobicity threatens aggregation and precipitation, the 9-unit PEG chain of Azido-PEG9-CH2COOH significantly enhances aqueous solubility of the final conjugate compared to shorter PEG linkers [1]. The non-cleavable PEG9 spacer also provides a stable covalent bridge between antibody and payload, maintaining conjugate integrity throughout circulation while the carboxylic acid terminus enables efficient conjugation to lysine residues on the antibody surface [2].

Multi-Step Bioconjugation Workflows Requiring Sequential Activation

In experimental workflows where orthogonal conjugation steps must be temporally separated, Azido-PEG9-CH2COOH offers distinct advantages: the carboxylic acid remains stable during azide-alkyne click chemistry, then can be activated on-demand with EDC/sulfo-NHS for subsequent amide coupling [1]. This sequential reactivity—unavailable with pre-activated NHS ester linkers that degrade in aqueous buffers—enables precise control over conjugation stoichiometry and prevents premature crosslinking [2].

Surface Functionalization of Nanoparticles and Biosensors

The PEG9 spacer of Azido-PEG9-CH2COOH provides sufficient length to project functional groups beyond the surface hydration layer of nanoparticles (typically 1-2 nm), reducing steric hindrance and improving accessibility of conjugated biomolecules for subsequent binding interactions [1]. The carboxylic acid enables covalent anchoring to amine-functionalized surfaces (e.g., APTES-modified silica, amine-coated magnetic beads), while the azide provides a click-chemistry handle for attaching fluorescent dyes, targeting ligands, or capture probes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azido-PEG9-CH2COOH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.